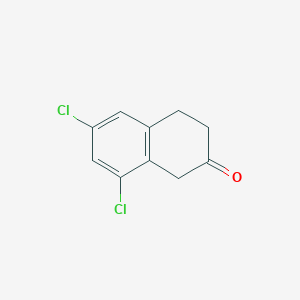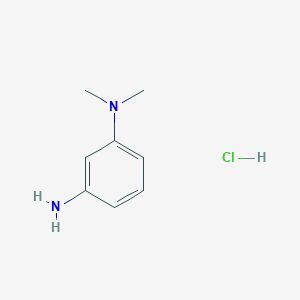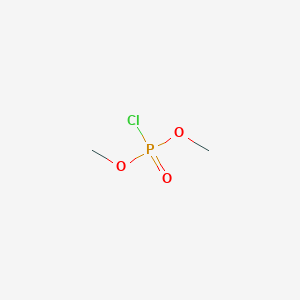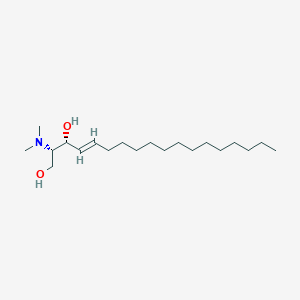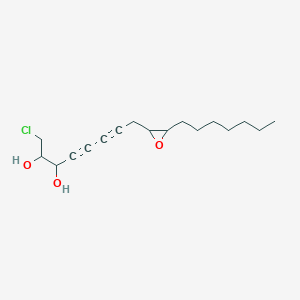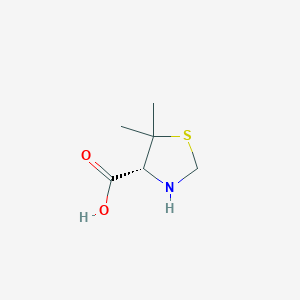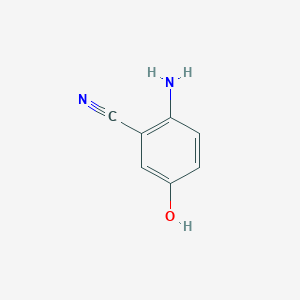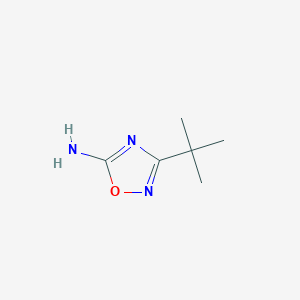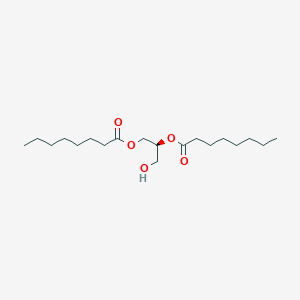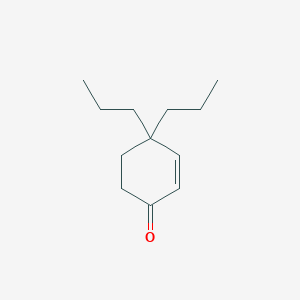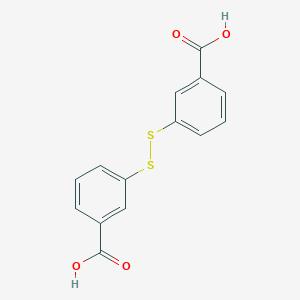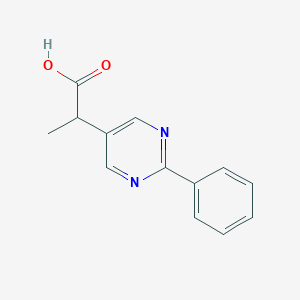
2-(2-Phenylpyrimidin-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylpyrimidin-5-yl)propanoic acid, also known as P5PA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrimidine and has been synthesized using different methods.
Applications De Recherche Scientifique
2-(2-Phenylpyrimidin-5-yl)propanoic acid has been extensively studied for its potential applications in different fields. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity and has potential as a therapeutic agent for the treatment of cancer. Additionally, it has been studied for its potential as an antiviral agent and has shown promising results in inhibiting the replication of certain viruses.
Mécanisme D'action
The mechanism of action of 2-(2-Phenylpyrimidin-5-yl)propanoic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells or viruses.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2-Phenylpyrimidin-5-yl)propanoic acid exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells, which may contribute to its antitumor activity. Additionally, it has been shown to inhibit the replication of certain viruses, which may be due to its ability to interfere with viral protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-Phenylpyrimidin-5-yl)propanoic acid in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various studies, which makes it a potential candidate for further research. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-(2-Phenylpyrimidin-5-yl)propanoic acid. One of the areas of focus is on its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, more studies are needed to understand the mechanism of action and to identify potential targets for the compound. Further research is also needed to explore the potential side effects and toxicity of the compound. Lastly, there is a need for the development of more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, 2-(2-Phenylpyrimidin-5-yl)propanoic acid is a promising compound that has potential applications in various fields, including medicinal chemistry. Its relatively simple synthesis method and significant biochemical and physiological effects make it a potential candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(2-Phenylpyrimidin-5-yl)propanoic acid has been achieved using different methods. One of the most common methods involves the reaction of 2-aminopyrimidine with benzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and sodium acetate to obtain 2-(2-Phenylpyrimidin-5-yl)propanoic acid. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Propriétés
Numéro CAS |
122377-62-2 |
|---|---|
Nom du produit |
2-(2-Phenylpyrimidin-5-yl)propanoic acid |
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
2-(2-phenylpyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9(13(16)17)11-7-14-12(15-8-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) |
Clé InChI |
QUPOSPUCIJRFCX-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C1=CN=C(N=C1)C2=CC=CC=C2)C(=O)O |
Synonymes |
5-Pyrimidineacetic acid, -alpha--methyl-2-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



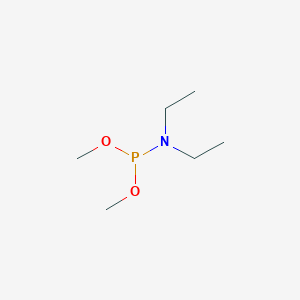
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
